molecular formula C18H15N3O2 B8569448 [5-(1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-yl]methanol CAS No. 208047-82-9

[5-(1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-yl]methanol

Cat. No. B8569448
M. Wt: 305.3 g/mol
InChI Key: FMKIZPPNOUDGSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06451805B1

Procedure details

2.69 g (10 mmol) of 5-amino-1-benzyl-3-(5-hydroxymethyl-2-furyl)pyrazole and 1.4 g of malonaldehyde hydrate sodium salt are stirred at 100° C. for 30 min in 100 ml of dioxane and slowly treated with 1.9 ml of trifluoroacetic acid during the course of 5.5 hours. The mixture is evaporated in vacuo, the residue is taken up in ethyl acetate, the mixture is extracted by shaking with K2HPO4 solution, and the organic phase is dried using Na2SO4 and concentrated in vacuo in a rotary evaporator. The residue is chromatographed on silica gel. 200 mg (6.6% of theory) of crystals having a melting point of 104° C. are obtained.
Name
5-amino-1-benzyl-3-(5-hydroxymethyl-2-furyl)pyrazole
Quantity
2.69 g
Type
reactant
Reaction Step One
Name
malonaldehyde hydrate sodium salt
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:5]=[C:4]([C:14]2[O:15][C:16]([CH2:19][OH:20])=[CH:17][CH:18]=2)[CH:3]=1.[Na].O.[CH:23](=O)[CH2:24][CH:25]=O.FC(F)(F)C(O)=O>O1CCOCC1>[CH2:7]([N:6]1[C:2]2=[N:1][CH:23]=[CH:24][CH:25]=[C:3]2[C:4]([C:14]2[O:15][C:16]([CH2:19][OH:20])=[CH:17][CH:18]=2)=[N:5]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2.3,^1:20|

Inputs

Step One
Name
5-amino-1-benzyl-3-(5-hydroxymethyl-2-furyl)pyrazole
Quantity
2.69 g
Type
reactant
Smiles
NC1=CC(=NN1CC1=CC=CC=C1)C=1OC(=CC1)CO
Name
malonaldehyde hydrate sodium salt
Quantity
1.4 g
Type
reactant
Smiles
[Na].O.C(CC=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
by shaking with K2HPO4 solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1N=C(C=2C1=NC=CC2)C=2OC(=CC2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.